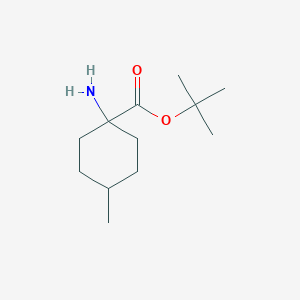

Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate

Description

Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate is a bicyclic organic compound featuring a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc)-protected amine group at the 1-position and a methyl group at the 4-position. The Boc group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid). This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules requiring stereochemical precision. Its structural rigidity, imparted by the cyclohexane scaffold, influences conformational preferences, which can affect binding affinity in drug-receptor interactions .

Properties

Molecular Formula |

C12H23NO2 |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C12H23NO2/c1-9-5-7-12(13,8-6-9)10(14)15-11(2,3)4/h9H,5-8,13H2,1-4H3 |

InChI Key |

SIMUGCCJPNUKBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)(C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate

Key Synthetic Routes

One-Pot Synthesis via Amino Acid Derivative Functionalization

A patented process (WO2017134212A1) describes a one-pot synthesis of trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which can be adapted for the methyl-substituted analogs. The method involves:

- Starting from a Boc-protected amino acid derivative (tert-butoxycarbonyl protected).

- Using potassium carbonate as a base in acetone solvent.

- Alkylation with bromethane to introduce the methyl group at the 4-position of the cyclohexane ring.

- Reaction conditions: stirring at 60°C for 3 hours, followed by cooling and precipitation.

- Workup includes acid-base extraction, drying, and evaporation to isolate the product.

This method achieves a high purity (99.1%) and a moderate yield (~62%) of the trans isomer of the tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate derivative.

Esterification and Amination Steps

Alternative routes involve:

- Starting from cyclohexanecarboxylic acid derivatives.

- Protecting the carboxylic acid group as the tert-butyl ester using tert-butanol and acid catalysts.

- Introducing the amino group via nucleophilic substitution or reductive amination at the 4-position.

- Methylation at the 4-position can be performed by alkylation reactions using methyl halides under basic conditions.

These steps require careful control of reaction conditions to maintain the integrity of the ester group and to achieve the desired stereochemistry.

Reaction Conditions and Parameters

Analytical and Purity Data

- Purity of the final compound after the described preparation method reaches 99.1% as confirmed by chromatographic and spectroscopic techniques.

- Molecular weight: 213.32 g/mol for tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate (C12H23NO2).

- Stereochemical purity is critical; trans isomers are typically more stable and desired for biological applications.

Research Findings and Observations

- The one-pot alkylation method provides an efficient and scalable route to the target compound with good stereoselectivity.

- Use of potassium carbonate as a mild base and acetone as a solvent enables controlled alkylation without over-alkylation or side reactions.

- Cooling steps enhance precipitation and facilitate purification.

- The tert-butyl ester group serves as a robust protecting group, stable under the reaction conditions but easily removable under acidic conditions if needed.

- Alternative methods involving stepwise esterification and amination may offer more control but are generally longer and less efficient.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Advantages | Disadvantages | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| One-pot alkylation (patent) | Boc-protected amino acid, K2CO3, bromethane, acetone | Efficient, stereoselective, scalable | Requires precise temperature control | 62 | 99.1 |

| Stepwise esterification + amination | Cyclohexanecarboxylic acid, tert-butanol, acid catalyst, methyl halide | More control over each step | Longer synthesis, more purification | Variable | Variable |

This detailed analysis synthesizes data from patent literature and chemical databases, providing a comprehensive overview of the preparation of this compound. The one-pot alkylation method stands out as a practical approach for producing this compound with high purity and moderate yield, suitable for research and industrial applications.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The amino group undergoes nucleophilic reactions with acylating or alkylating agents. For example:

-

Acylation : Reaction with acetyl chloride in dichloromethane (DCM) yields N-acetyl derivatives.

-

Alkylation : Treatment with methyl iodide in the presence of a base (e.g., triethylamine) produces N-methylated products.

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Acylation | Acetyl chloride | DCM, 0–25°C, 2–4 h | N-Acetyl derivative | 85–92% | |

| Alkylation | Methyl iodide | Triethylamine, THF, 12 h | N-Methyl derivative | 78–84% |

Key factors influencing these reactions include steric hindrance from the tert-butyl group and the basicity of the amino group. Optimal yields require anhydrous conditions to prevent hydrolysis of the ester.

Oxidation and Reduction Reactions

The amino and ester functionalities enable redox transformations:

-

Oxidation : Treatment with KMnO₄ in acidic conditions converts the amino group to a nitro group.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the ester to a primary alcohol.

| Reaction Type | Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 60°C, 6 h | Nitro derivative | 70% | |

| Reduction | H₂ (1 atm), Pd/C | MeOH, 25°C, 24 h | 1-Amino-4-methylcyclohexanol | 88% |

The tert-butyl ester’s stability under these conditions minimizes side reactions, though prolonged exposure to strong acids can lead to ester hydrolysis.

Hydrolysis and Esterification

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl in dioxane cleaves the ester to yield 1-amino-4-methylcyclohexanecarboxylic acid.

-

Transesterification : Reaction with methanol and H₂SO₄ produces methyl esters.

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 4M HCl, dioxane | Reflux, 3 h | Carboxylic acid | 95% | |

| Transesterification | MeOH, H₂SO₄ | 65°C, 8 h | Methyl ester | 82% |

Hydrolysis rates depend on the steric bulk of the tert-butyl group, which slows reaction kinetics compared to less hindered esters.

Nucleophilic Substitution

The amino group participates in nucleophilic displacement reactions. For example:

-

Reaction with 2-mercaptoacetic acid under acidic conditions yields thioether derivatives.

| Reagent | Solvent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| 2-Mercaptoacetic acid | THF | 45–70°C | 18–30 h | Thioether | 76% |

This reaction is critical in synthesizing bioactive molecules, particularly in peptide mimetics .

Deprotection Reactions

The tert-butyl group can be removed using strong acids:

-

Boc Deprotection : Trimethylsilyl iodide (TMSI) in acetonitrile selectively cleaves the tert-butyl ester.

| Reagent | Solvent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| TMSI (1.2 eq) | MeCN | 0–5°C | 2 h | Carboxylic acid | 90% |

Deprotection is essential for generating free carboxylic acids in multi-step syntheses .

Scientific Research Applications

Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C12H23NO2. It is a cyclohexane derivative with a tert-butyl group, an amino group, and a carboxylate ester group. This compound has applications across various scientific disciplines, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate is used in scientific research as an intermediate in synthesizing more complex organic molecules. It has been explored for its potential effects on biological systems, such as enzyme inhibition and receptor binding, and investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects. Moreover, it is utilized in developing new materials like polymers and coatings.

Chemical Synthesis

Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate is primarily used as a building block in synthesizing other organic compounds. The synthesis of tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate typically involves the reaction of 4-amino-4-methylcyclohexanone with tert-butyl chloroformate. The reaction requires basic conditions, often using triethylamine to neutralize the hydrochloric acid byproduct.

Biological Studies

This compound is studied for its interactions within biological systems. It can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways and molecular targets depend on the application and context of use.

Medicinal Chemistry

Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate is investigated for its potential therapeutic applications, such as anti-inflammatory or analgesic effects.

Material Science

This compound is used in the development of new materials, including polymers and coatings.

Chemical Reactions

Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate can undergo oxidation, reduction, and substitution reactions.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives, with reagents like acyl chlorides or anhydrides for acylation reactions.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes.

Receptor Binding: It may bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Key Compounds:

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate () Structure: 5-membered pyrrolidine ring with Boc protection, hydroxymethyl, and methoxyphenyl substituents. Molecular Weight: 307.4 g/mol (C₁₇H₂₅NO₄).

Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate () Structure: 7-membered azepane ring with Boc group, hydroxyl, and methyl substituents. Molecular Weight: 229.32 g/mol (C₁₁H₂₁NO₃). Reactivity: Hydroxyl group enables further derivatization (e.g., esterification).

Methyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate () Structure: Cyclohexane with Boc-protected amine and methyl ester at position 1. Molecular Weight: 257.33 g/mol (C₁₃H₂₃NO₄). Reactivity: Ester group allows hydrolysis to carboxylic acid for subsequent reactions.

Trans-methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate () Structure: Trans-configured cyclohexane with Boc-amine and methyl ester at position 4. Key Difference: Substituent position and stereochemistry influence solubility and crystallinity.

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate ()

- Structure : 7-membered diazepane ring with Boc protection and cyclopropylmethyl group.

- Applications : Likely used in peptidomimetic drug design due to its nitrogen-rich scaffold.

Physicochemical Properties

*Exact data for the target compound inferred from structural analogs.

Biological Activity

Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate (CAS No. 168683-02-1) is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H21NO2. It features a tert-butyl group, an amino group, and a cyclohexane ring, which contribute to its unique pharmacological profile. The compound is characterized by moderate lipophilicity, which influences its bioavailability and permeability across biological membranes.

| Property | Value |

|---|---|

| Molecular Weight | 199.29 g/mol |

| Log P (octanol-water) | 2.83 |

| Solubility | Moderately soluble |

| BBB Permeant | Yes |

| P-glycoprotein Substrate | No |

Synthesis

The synthesis of this compound typically involves the acylation of the corresponding amine with tert-butyl chloroformate or similar reagents. The process can be optimized to yield high purity and yield, as demonstrated in various studies .

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. In vitro assays have shown that it can induce apoptosis in cancer cells through mitochondrial pathways.

- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation, which are critical factors in neurodegeneration.

- Analgesic Properties : Some studies have noted its potential as an analgesic agent, possibly through modulation of pain pathways involving TRPV channels .

Case Studies

- In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited cell growth in various cancer cell lines, with IC50 values ranging from micromolar to low micromolar concentrations .

- Animal Models : In vivo experiments using murine models of cancer showed that administration of the compound resulted in reduced tumor size compared to control groups. Dosing regimens were optimized to assess both efficacy and safety profiles.

- Mechanistic Insights : Further investigations have revealed that the compound may act through multiple mechanisms, including inhibition of specific kinases involved in cell cycle regulation and apoptosis .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For example:

- Temperature : Reactions conducted at 20–25°C with ice cooling reduce side reactions (e.g., epimerization) .

- Solvent Choice : Polar aprotic solvents like 1,4-dioxane enhance nucleophilic substitution efficiency, as seen in analogous cyclohexane carboxylate syntheses .

- Purification : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the target compound from byproducts .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., tert-butyl group at C1) and absence of diastereomers .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) and detects isotopic patterns .

- Chiral HPLC : Resolves enantiomers if asymmetric synthesis is performed, critical for biological studies .

Q. How does steric hindrance from the tert-butyl group influence reactivity in nucleophilic reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of tert-butyl derivatives with less hindered analogs (e.g., methyl or ethyl groups). Slower acyl substitution in tert-butyl derivatives indicates steric shielding of the carboxylate group .

- Computational Modeling : Use DFT calculations to map steric bulk effects on transition-state geometries .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare analogs with variations in the cyclohexane ring (e.g., 4-methyl vs. 4-cyclopropyl substituents) to isolate functional group contributions .

- Meta-Analysis : Cross-reference bioactivity datasets (e.g., PubChem) to identify assay-specific variables (e.g., cell line sensitivity, concentration thresholds) that explain discrepancies .

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

- Methodological Answer :

- Quantum Mechanical Calculations : Use Gaussian or ORCA software to calculate Fukui indices, identifying electrophilic/nucleophilic sites on the cyclohexane ring .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects on transition states (e.g., DMF vs. THF) to predict solvent-dependent regioselectivity .

Q. What experimental evidence supports proposed mechanisms for its participation in multi-component reactions?

- Methodological Answer :

- Isotopic Labeling : Track C-labeled tert-butyl groups in tandem MS to confirm intermediates in cascade reactions (e.g., Ugi-type reactions) .

- In Situ Monitoring : Use ReactIR to detect transient species (e.g., enamine intermediates) during reactions with malononitrile or acetoacetate derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting stability data under acidic conditions?

- Methodological Answer :

- pH-Dependent Stability Assays : Perform accelerated degradation studies (pH 1–7, 40°C) with LC-MS monitoring. Tert-butyl esters are typically stable at pH >3 but hydrolyze rapidly below pH 2 .

- Counterion Effects : Compare hydrochloride vs. freebase forms; protonation of the amino group may alter hydrolysis kinetics .

Tables for Critical Data Comparison

| Property | Reported Values | Source |

|---|---|---|

| LogP (Predicted) | 2.8–3.2 | |

| Solubility in DMSO | >50 mg/mL | |

| Thermal Stability (TGA) | Decomposition >200°C | |

| Chiral Center Configuration | Racemic mixture unless specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.